4-Nitro-1-propyl-1H-pyrazole-5-carboxylic acid

Molecular Weight Chemical Formula Quality Control

4-Nitro-1-propyl-1H-pyrazole-5-carboxylic acid (128225-70-7) is a critical heterocyclic intermediate whose N1-propyl substituent uniquely modulates lipophilicity, membrane permeability, and steric environment versus 1-methyl or 1-ethyl analogs. This exact isomer is essential for reproducible SAR studies, focused library synthesis, and novel fungicide development. Substitution with close analogs invalidates established protocols and alters reaction yields. Procure this high-purity (≥98%) building block to ensure synthetic fidelity and avoid costly research delays.

Molecular Formula C7H9N3O4
Molecular Weight 199.166
CAS No. 128225-70-7
Cat. No. B2841300
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Nitro-1-propyl-1H-pyrazole-5-carboxylic acid
CAS128225-70-7
Molecular FormulaC7H9N3O4
Molecular Weight199.166
Structural Identifiers
SMILESCCCN1C(=C(C=N1)[N+](=O)[O-])C(=O)O
InChIInChI=1S/C7H9N3O4/c1-2-3-9-6(7(11)12)5(4-8-9)10(13)14/h4H,2-3H2,1H3,(H,11,12)
InChIKeyWZOTUASQOFIZRZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Nitro-1-propyl-1H-pyrazole-5-carboxylic acid (CAS 128225-70-7) as a Synthetic Intermediate


4-Nitro-1-propyl-1H-pyrazole-5-carboxylic acid (CAS 128225-70-7) is a heterocyclic building block belonging to the class of 4-nitro-5-carboxypyrazoles, with the molecular formula C7H9N3O4 and a molecular weight of 199.16 g/mol . This compound is characterized by a pyrazole core bearing a nitro group at the 4-position, a propyl substituent at the 1-position, and a carboxylic acid moiety at the 5-position. It is primarily utilized as a versatile intermediate in organic synthesis, particularly for the construction of more complex pharmaceutical and agrochemical candidates .

Why 4-Nitro-1-propyl-1H-pyrazole-5-carboxylic acid Cannot Be Replaced by Generic Analogs


Substituting 4-nitro-1-propyl-1H-pyrazole-5-carboxylic acid with a close analog, such as the 1-methyl (CAS 92534-69-5) or 1-ethyl-3-propyl (CAS 139756-17-5) derivative, is not scientifically interchangeable due to the profound impact of the N1-alkyl substituent on both physical properties and downstream synthetic utility. The specific propyl group at the 1-position, in conjunction with the 4-nitro and 5-carboxylic acid functionalities, dictates a unique set of predicted physicochemical parameters, including molecular weight, density, and boiling point . These differences can critically affect reaction kinetics, solubility in a given solvent system, and the steric and electronic environment for subsequent transformations, thereby altering the yield and purity of the final target molecule . Such variations can invalidate established synthetic protocols or lead to failed product characterization, underscoring the necessity of using the exact compound for reliable and reproducible research outcomes.

Quantitative Differentiation of 4-Nitro-1-propyl-1H-pyrazole-5-carboxylic acid from Structural Analogs


Molecular Weight and Formula: A Distinct Chemical Identity

The molecular weight (MW) and formula provide a fundamental, quantifiable basis for distinguishing 4-nitro-1-propyl-1H-pyrazole-5-carboxylic acid from its closest analogs. The target compound has a MW of 199.16 g/mol and formula C7H9N3O4 . In comparison, the 1-methyl analog (CAS 92534-69-5) has a MW of 171.11 g/mol and formula C5H5N3O4 , while the 1-ethyl-3-propyl analog (CAS 139756-17-5) has a MW of 211.22 g/mol and formula C9H13N3O4 . These differences are not merely academic; they are the primary identifiers in mass spectrometry (MS) and are critical for verifying the correct material upon receipt and before use.

Molecular Weight Chemical Formula Quality Control

Predicted Physicochemical Properties: Density and Boiling Point

Predicted physical properties are key differentiators for handling, purification, and formulation. For the target compound, the predicted density is 1.51±0.1 g/cm³ and the predicted boiling point is 396.1±27.0 °C at 760 mmHg . In contrast, the 1-methyl analog has a predicted density of 1.7±0.1 g/cm³ and a boiling point of 386.2±27.0 °C . The 1-ethyl-3-propyl analog has a predicted density of 1.3±0.1 g/cm³ and a boiling point of 415.8±35.0 °C . These predicted values, derived from ACD/Labs Percepta Platform, indicate that each compound will behave differently under standard laboratory conditions, such as during solvent evaporation or distillation.

Density Boiling Point Purification

Commercial Availability and Purity Profile

Procurement decisions often hinge on the availability of a compound with a defined purity specification. 4-Nitro-1-propyl-1H-pyrazole-5-carboxylic acid is commercially offered at a purity of 98% . This level of purity is comparable to that of its 1-methyl analog, which is also available at 95-98% . However, the critical differentiator is not the purity level itself, but the assurance that the correct isomer (1-propyl vs. 1-methyl) is being supplied. Using a different N-alkyl analog, even at 98% purity, introduces an impurity from the perspective of the intended synthesis, as it is a different chemical entity with distinct reactivity. This purity specification is essential for researchers to ensure that any observed biological or chemical activity is attributable to the intended compound and not to an isomeric contaminant.

Purity Procurement Reproducibility

Synthetic Utility as a Versatile Intermediate

The compound's value is intrinsically linked to its role as a synthetic intermediate. Its nitro and carboxylic acid groups provide reactive sites for further functionalization, enabling the construction of complex heterocyclic frameworks . While this is a class-level characteristic, the specific combination of the 1-propyl, 4-nitro, and 5-carboxylic acid groups makes it a unique scaffold. In contrast, analogs like 4-nitro-1H-pyrazole-5-carboxylic acid (CAS 5334-40-7) lack the N-alkyl group , which can significantly alter solubility in organic solvents and the reactivity of the carboxylic acid. The propyl group in the target compound confers increased lipophilicity (predicted logP ~1.2 vs. ~0.2 for the unsubstituted analog) and may influence its behavior in subsequent reactions, such as amide bond formation or esterification.

Synthetic Intermediate Functionalization Heterocyclic Chemistry

Key Application Scenarios for 4-Nitro-1-propyl-1H-pyrazole-5-carboxylic acid in Research and Industry


Pharmaceutical Lead Optimization and Library Synthesis

Based on its distinct molecular weight and formula , this compound is ideally suited as a core scaffold in medicinal chemistry for the synthesis of focused libraries. Its specific combination of a propyl group and a nitro-carboxylic acid motif allows for the exploration of structure-activity relationships (SAR) around a hydrophobic N1 substituent, a feature not present in simpler analogs like the 1-methyl derivative. This is critical for optimizing drug candidates targeting hydrophobic enzyme pockets or improving membrane permeability.

Agrochemical Intermediate for Fungicide Development

Given the established role of pyrazole carboxylic acids as intermediates in fungicide development and the specific physicochemical properties of this compound (e.g., predicted logP) , it serves as a valuable building block for creating novel agrochemical agents. The propyl substituent can be leveraged to modulate the compound's lipophilicity and, consequently, its uptake and translocation within plant tissues, a key factor in fungicide efficacy.

Materials Science and High-Energy Compound Precursor

The presence of both a nitro group and a carboxylic acid on a pyrazole core makes this compound a potential precursor for energetic materials or coordination polymers. Its predicted high boiling point (396.1±27.0 °C) suggests good thermal stability, a desirable trait for such applications. The propyl group offers a handle for further functionalization to tune properties like density and oxygen balance, differentiating it from less substituted nitropyrazoles.

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